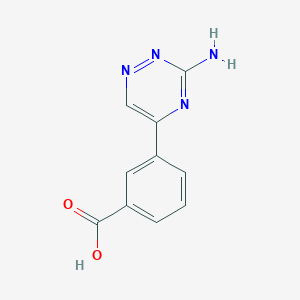

3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid is a heterocyclic compound that contains both a triazine ring and a benzoic acid moiety

Mechanism of Action

Target of Action

Similar triazine derivatives have been investigated for their antimicrobial, antimalarial, anti-cancer, and anti-viral activities .

Mode of Action

It’s known that triazine derivatives interact with their targets, leading to changes that can inhibit the growth of bacteria, viruses, and cancer cells .

Biochemical Pathways

It’s known that triazine derivatives can interfere with various biological processes, including dna replication, protein synthesis, and metabolic pathways .

Result of Action

Similar triazine derivatives have shown promising activity against staphylococcus aureus and escherichia coli .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .

Biochemical Analysis

Biochemical Properties

It is known that the triazine ring in the compound has a strong electron-withdrawing effect, which can influence its interactions with other biomolecules

Cellular Effects

Some studies have suggested that triazine derivatives may have antimicrobial activity, indicating that they could influence cell function

Molecular Mechanism

It is known that the compound can interact with other molecules through its amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid typically involves the reaction of cyanuric chloride with 4-aminobenzoic acid. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms on the cyanuric chloride are replaced by the amino group of the 4-aminobenzoic acid . This reaction can be carried out under conventional heating or using microwave irradiation, which often results in higher yields and shorter reaction times .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The amino group on the triazine ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Nucleophiles: For substitution reactions, nucleophiles such as amines or alcohols can be used.

Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate may be employed.

Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid has several scientific research applications, including:

Medicinal Chemistry: The compound has been investigated for its potential antimicrobial and anticancer activities.

Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid include other triazine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a triazine ring and a benzoic acid moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of various biologically active molecules and advanced materials .

Biological Activity

3-(3-Amino-1,2,4-triazin-5-yl)benzoic acid is a compound that belongs to the triazine family and has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring fused with a benzoic acid moiety, which enhances its reactivity and interaction with biological targets. The triazine ring is known for its electron-withdrawing properties, influencing its biochemical interactions.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Triazine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A library of 3-amino-1,2,4-triazine derivatives was synthesized and tested for their ability to inhibit pyruvate dehydrogenase kinases (PDKs), which are implicated in cancer metabolism. The results demonstrated that these compounds could induce apoptosis in cancer cells at low micromolar concentrations .

Mechanism of Action

The anticancer effects are attributed to the compound's ability to disrupt the PDK/PDH axis, leading to metabolic impairment in cancer cells. This disruption triggers apoptotic pathways, effectively reducing cell viability in aggressive cancer types such as KRAS-mutant pancreatic cancer .

Biochemical Pathways

The compound interacts with various biochemical pathways:

- DNA Replication : Similar triazine derivatives have been shown to interfere with DNA synthesis.

- Protein Synthesis : The amino group on the triazine ring can participate in interactions that inhibit protein synthesis.

- Metabolic Pathways : By targeting key enzymes like PDKs, the compound alters cellular metabolism.

Case Studies

A notable study involved the evaluation of a series of triazine derivatives against human pancreatic cancer cell lines. The results indicated that certain derivatives were not only effective but also exhibited lower toxicity compared to conventional chemotherapeutics like cisplatin and gemcitabine .

Properties

IUPAC Name |

3-(3-amino-1,2,4-triazin-5-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-10-13-8(5-12-14-10)6-2-1-3-7(4-6)9(15)16/h1-5H,(H,15,16)(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQGXKRABZRXFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CN=NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.